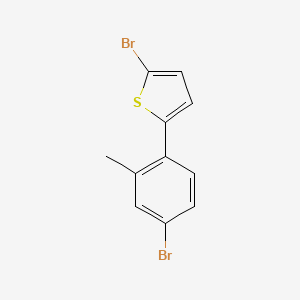
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene
概要
説明
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two bromine atoms and a methyl group attached to the phenyl ring, making it a substituted thiophene derivative. It is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-(4-bromo-2-methylphenyl)thiophene typically involves Suzuki cross-coupling reactions. One common method includes the reaction between 5-nitro-2-methyl-benzoyl chloride and 5-bromothiophene-2-boronic acid, followed by a second coupling reaction with 4-fluorophenylboronic acid . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps to minimize waste and improve the efficiency of the reactions. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and others.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield various substituted thiophenes.
科学的研究の応用
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-Bromo-5-(4-bromo-2-methylphenyl)thiophene depends on its specific application. In the context of pharmaceuticals, it acts as an intermediate in the synthesis of active compounds. For example, in the synthesis of Canagliflozin, it contributes to the formation of a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, which helps in the treatment of type 2 diabetes by blocking glucose reabsorption in the kidneys .
類似化合物との比較
Similar Compounds
2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: Another thiophene derivative used in similar applications.
2-Bromothiophene: A simpler thiophene derivative used in various organic syntheses.
Uniqueness
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceuticals and materials that require precise structural features.
特性
分子式 |
C11H8Br2S |
|---|---|
分子量 |
332.06 g/mol |
IUPAC名 |
2-bromo-5-(4-bromo-2-methylphenyl)thiophene |
InChI |
InChI=1S/C11H8Br2S/c1-7-6-8(12)2-3-9(7)10-4-5-11(13)14-10/h2-6H,1H3 |
InChIキー |
XPRSFUFBYOXLHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(S2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













